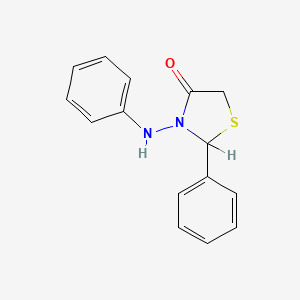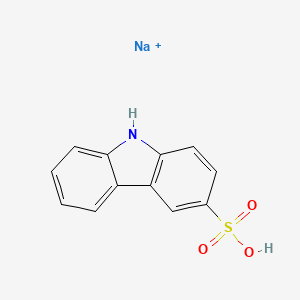
sodium;9H-carbazole-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their photochemical stability, thermal stability, and excellent charge transport properties. These characteristics make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-3-sulfonic acid typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation at the 3-position of the carbazole ring.
Industrial Production Methods: In industrial settings, the production of 9H-carbazole-3-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: 9H-carbazole-3-sulfonic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 9H-carbazole-3-sulfonic acid into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The sulfonic acid group in 9H-carbazole-3-sulfonic acid can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide and alkyl halides are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-carbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
9H-carbazole-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers. It is also employed in the study of photochemical and electrochemical properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Mecanismo De Acción
The mechanism of action of 9H-carbazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The sulfonic acid group enhances its solubility and reactivity, allowing it to effectively engage with its targets.
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound, known for its photochemical stability and charge transport properties.
9H-Carbazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
9H-Carbazole-3-boronic acid: Contains a boronic acid group, used in cross-coupling reactions.
Uniqueness: 9H-carbazole-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Propiedades
Número CAS |
17352-62-4 |
|---|---|
Fórmula molecular |
C12H9NNaO3S+ |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
sodium;9H-carbazole-3-sulfonic acid |
InChI |
InChI=1S/C12H9NO3S.Na/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12;/h1-7,13H,(H,14,15,16);/q;+1 |
Clave InChI |
XQYVMMRWXUCTJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
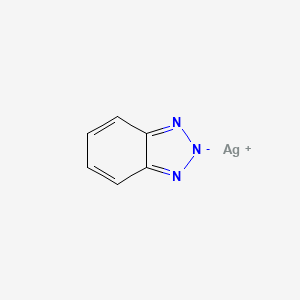
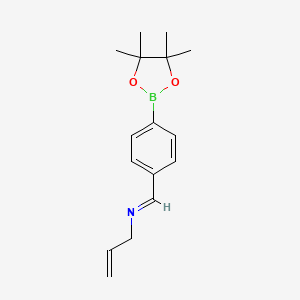
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
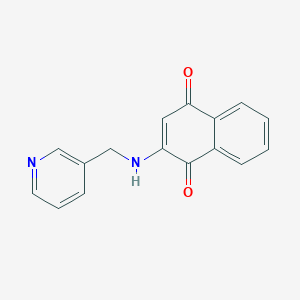
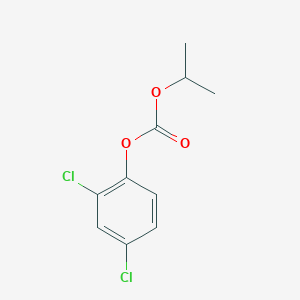


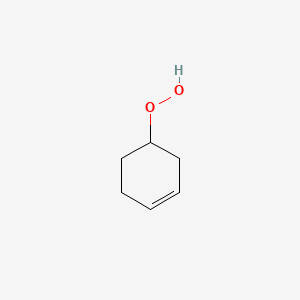
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
